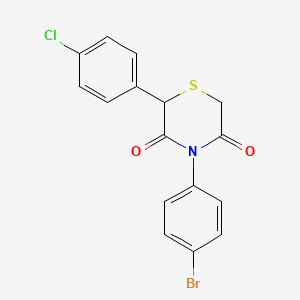
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C16H11BrClNO2S and its molecular weight is 396.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione is a compound belonging to the class of thiomorpholines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps including the formation of thiomorpholine derivatives through reactions involving brominated and chlorinated phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
Antimicrobial Activity
Research indicates that thiomorpholine derivatives exhibit varying degrees of antimicrobial activity. Specifically, this compound has shown promising results against several bacterial strains.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Low activity |
In a study evaluating various thiomorpholine derivatives, it was found that those with halogen substituents (like bromine and chlorine) demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in vitro. The compound exhibited significant inhibition of nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antibacterial Efficacy : A series of experiments conducted on various derivatives revealed that the presence of both bromine and chlorine atoms in the structure significantly enhanced antibacterial efficacy against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Anti-inflammatory Mechanism : In a controlled study involving LPS-induced inflammation in murine models, treatment with the compound led to a marked reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of thiomorpholine derivatives can be closely linked to their structural components. The presence of halogenated phenyl groups has been correlated with increased activity against specific pathogens and inflammatory mediators. The following structure-activity relationship highlights key findings:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at para position | Enhances antibacterial activity |
| Chlorine at ortho position | Contributes to anti-inflammatory effects |
| Thiomorpholine core | Essential for overall bioactivity |
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-11-3-7-13(8-4-11)19-14(20)9-22-15(16(19)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKNWGQRGOOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














